4,5-Dihydro-2-(6-hydroxy-2-benzothiazolyl)-4-thiazolecarboxylic acid potassium salt
Beschreibung
Chemical Identity and Properties
4,5-Dihydro-2-(6-hydroxy-2-benzothiazolyl)-4-thiazolecarboxylic acid potassium salt (CAS: 115144-35-9) is the potassium salt form of D-luciferin, a critical substrate for firefly luciferase. Its molecular formula is C₁₁H₇N₂O₃S₂K, with a molecular weight of 318.42 g/mol. The compound appears as a light-yellow powder, is highly water-soluble (60 mg/mL), and exhibits >99% purity when analyzed via HPLC and chiral HPLC methods .
Mechanism and Applications
This compound is essential in bioluminescence assays due to its oxidation by firefly luciferase, which produces light proportional to ATP concentration or luciferase activity. Key applications include:
- Reporter gene assays: Monitoring gene expression in cellular and animal models .
- ATP quantification: Measuring metabolic activity in cytotoxicity assays .
- In vivo imaging: Tracking tumor growth or infection progression in live animals .
Handling and Stability The potassium salt is light- and moisture-sensitive, requiring storage at -20°C. Its stability and high signal-to-noise ratio make it preferable to sodium or free acid forms in sensitive assays .
Eigenschaften
IUPAC Name |
potassium;2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3S2.K/c14-5-1-2-6-8(3-5)18-10(12-6)9-13-7(4-17-9)11(15)16;/h1-3,7,14H,4H2,(H,15,16);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBKGTQQGYPQBE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)[O-].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7KN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10921636 | |
| Record name | Potassium 2-(6-oxo-1,3-benzothiazol-2(6H)-ylidene)-1,3-thiazolidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10921636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115144-35-9 | |
| Record name | Potassium 2-(6-oxo-1,3-benzothiazol-2(6H)-ylidene)-1,3-thiazolidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10921636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthesis of the Thiazole Core
The initial step involves synthesizing the 4,5-dihydro-2-thiazolecarboxylic acid framework:
a. Condensation of amino acids or their derivatives with thiocarbonyl compounds to form the heterocyclic ring.
b. Cyclization under controlled conditions (e.g., reflux in suitable solvents like acetic acid or ethanol).
Formation of the Benzothiazolyl Moiety
The benzothiazolyl group is introduced via:
a. Condensation of 2-aminothiophenol with suitable aldehydes or carboxylic acid derivatives.
b. Cyclization to form the benzothiazole ring, often facilitated by dehydrating agents or catalysts.
Coupling of the Heterocycles
The heterocyclic components are coupled through:
- Amide or ester linkages using coupling reagents such as carbodiimides (e.g., DCC or EDC).
- Direct condensation under reflux with appropriate solvents, maintaining inert atmospheres to prevent oxidation.
Carboxylation and Final Functionalization
The introduction of the carboxylic acid group occurs via:
- Oxidation of methyl groups using oxidizing agents like potassium permanganate or potassium dichromate.
- Direct carboxylation reactions under CO₂ atmosphere with catalysts.
Salt Formation
The free acid is converted into the potassium salt by:
a. Dissolving the acid in a suitable solvent (e.g., water or aqueous ethanol).
b. Adding an equimolar amount of potassium hydroxide or potassium carbonate.
c. Stirring until complete neutralization, monitored via pH.
d. Filtration and lyophilization or freeze-drying to obtain the pure potassium salt.
Critical Parameters and Conditions
| Parameter | Optimal Conditions | Notes |
|---|---|---|
| Solvent | Ethanol, water, or mixed solvents | Ensures solubility and reaction efficiency |
| Temperature | Reflux (80-100°C) | Promotes cyclization and coupling reactions |
| pH | Slightly basic (pH 8-9) during salt formation | Facilitates salt conversion |
| Reaction Time | 4-24 hours depending on step | Ensures complete conversion |
Purification and Characterization
Post-synthesis, purification involves:
- Column chromatography or recrystallization from suitable solvents.
- HPLC analysis to confirm purity (>99.5%).
- Spectroscopic methods (NMR, FTIR, MS) for structural confirmation.
Summary of Existing Protocols
- Gold Biotechnology Protocol : Dissolves the compound in molecular biology-grade water at 15 mg/mL, sterilizes via filtration, and administers via in vivo routes (intraperitoneal or intravenous).
- OZ Biosciences Method : Emphasizes high purity (>99.5%) and endotoxin-free preparation, with stock solutions prepared at 15-30 mg/mL, stored at -20°C, and used immediately or stored at -80°C.
Data Table: Synthetic Overview
Analyse Chemischer Reaktionen
Types of Reactions: D-Luciferin potassium salt primarily undergoes oxidation reactions. The most notable reaction is its oxidation by luciferase in the presence of ATP, which produces light. This reaction is highly specific and efficient, making it ideal for bioluminescence assays .
Common Reagents and Conditions:
Major Products: The major product of the oxidation reaction is oxyluciferin, which is responsible for the emission of light. Other minor products may include dehydroluciferin and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: D-Luciferin potassium salt is used in various chemical assays to study enzyme kinetics and reaction mechanisms. Its ability to produce light upon oxidation makes it a valuable tool for detecting and quantifying specific biochemical reactions .
Biology: In biological research, D-Luciferin potassium salt is widely used in bioluminescence imaging to monitor gene expression, track cellular processes, and study disease progression in live animals. It is also used in ATP assays to measure cellular energy levels .
Medicine: In medical research, D-Luciferin potassium salt is used to study the efficacy of drugs and therapies in real-time. It allows researchers to non-invasively monitor the effects of treatments on disease progression and cellular activity .
Industry: In the biotechnology industry, D-Luciferin potassium salt is used in high-throughput screening assays to identify potential drug candidates. It is also used in contamination assays to detect microbial contamination in various products .
Wirkmechanismus
The mechanism of action of D-Luciferin potassium salt involves its oxidation by the enzyme luciferase in the presence of ATP and oxygen. This reaction produces light, which can be detected and measured. The molecular target of D-Luciferin is luciferase, and the pathway involves the formation of an excited-state oxyluciferin intermediate, which emits light as it returns to the ground state .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogs in Bioluminescence
Functional Analogs in Enzyme Assays
Structural Analogs in Iron Chelation
Key Research Findings
- Bioluminescence Enhancement : The potassium salt generates 10–100× higher luminescent signals compared to sodium or free acid forms in ATP assays due to superior solubility and stability .
- Pharmacokinetic Contrast : Unlike desferrithiocin analogs (e.g., compound 3 in ), D-luciferin potassium salt is rapidly cleared in vivo, making it unsuitable for systemic therapies but ideal for acute imaging .
Data Tables
Table 1: Physicochemical Comparison of Luciferin Salts
Table 2: Iron-Clearing Efficiency (ICE) of Thiazolecarboxylic Acid Derivatives
| Compound | ICE in Rodents (300 µmol/kg) | ICE in Primates (150 µmol/kg) | Nephrotoxicity |
|---|---|---|---|
| Desferrithiocin (DFT) | 1.1 ± 0.8% | 16.8 ± 7.2% | High |
| 4'-Polyether Analog | 5.5 ± 1.9% | 25.4 ± 7.4% | Moderate |
| 3'-Polyether Analog | 10.6 ± 4.4% | 24.5 ± 7.6% | Low |
| References |
Biologische Aktivität
4,5-Dihydro-2-(6-hydroxy-2-benzothiazolyl)-4-thiazolecarboxylic acid potassium salt, commonly referred to as D-Luciferin, is a bioluminescent compound primarily derived from fireflies. Its unique chemical structure allows it to emit light when oxidized by luciferase enzymes, making it a valuable tool in various biological and biochemical applications. This article explores the biological activity of D-Luciferin, including its mechanisms of action, applications in research, and relevant case studies.
- Molecular Formula : C11H8N2O3S2
- Molecular Weight : 280.32 g/mol
- CAS Number : 2591-17-5
- IUPAC Name : (S)-2-(6-hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid
D-Luciferin's biological activity is primarily characterized by its ability to undergo oxidation in the presence of luciferase, resulting in bioluminescence. The reaction can be summarized as follows:
This reaction not only produces light but also releases energy that can be harnessed for various applications in molecular biology and biochemistry.
Applications in Research
D-Luciferin is widely used in several research fields due to its luminescent properties:
- Bioluminescent Imaging : Used for in vivo imaging of biological processes.
- Reporter Gene Assays : Serves as a substrate for luciferase reporters to monitor gene expression.
- ATP Assays : Measures cellular ATP levels, providing insights into cell viability and metabolic activity.
- Drug Discovery : Employed in high-throughput screening assays to evaluate the efficacy of new compounds.
Case Study 1: In Vivo Imaging
A study published in Nature Methods demonstrated the use of D-Luciferin for real-time imaging of tumor growth in mice. Researchers injected D-Luciferin into the subjects and monitored luminescence using an imaging system. The results indicated that luminescence intensity correlated with tumor size, validating D-Luciferin as a reliable marker for tumor progression .
Case Study 2: ATP Measurement
In a study aimed at assessing cellular energy levels, researchers utilized D-Luciferin in ATP assays on neonatal rat ventricular cardiomyocytes. The findings revealed that D-Luciferin provided a sensitive measure of ATP concentration changes in response to pharmacological treatments, underscoring its utility in cardiac research .
Comparative Analysis of Bioluminescent Compounds
| Compound Name | Molecular Weight | Bioluminescence Type | Applications |
|---|---|---|---|
| D-Luciferin | 280.32 g/mol | Firefly | Gene assays, ATP measurement |
| Coelenterazine | 325.36 g/mol | Coelenterates | Imaging, biosensors |
| Renilla luciferin | 348.38 g/mol | Sea pansy | Bioluminescent assays |
Q & A
Q. Q1. What are the critical considerations for synthesizing this compound with high purity for biological assays?
Methodological Answer: Synthesis protocols must prioritize reaction conditions (e.g., solvent selection, reflux duration) and purification steps. For example, refluxing in DMSO for extended periods (e.g., 18 hours) followed by ice-water quenching and ethanol recrystallization can yield moderate purity (65%), but HPLC or LC-MS validation is essential to confirm purity (>95%) and exclude byproducts like unreacted hydrazide intermediates .
Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer: Combine spectroscopic techniques:
- ¹H/¹³C NMR to confirm the thiazole and benzothiazole moieties.
- FT-IR for characteristic peaks (e.g., carboxylic acid O-H stretch at ~2500-3300 cm⁻¹).
- High-resolution mass spectrometry (HRMS) to verify molecular ion [M-K]⁻ or [M+H]⁺.
Cross-referencing with published spectral data for analogous thiazolecarboxylates (e.g., ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate) is advised .
Advanced Research Questions
Q. Q3. How can contradictory data on the compound’s biological activity be resolved?
Methodological Answer: Contradictions often arise from assay conditions (e.g., pH, solvent polarity). For example:
- In vitro enzyme inhibition assays may yield variable IC₅₀ values due to potassium ion interference in buffer systems. Use ion-exchange chromatography to replace potassium with inert counterions (e.g., tetraethylammonium) pre-assay.
- Cell-based assays require strict control of cellular redox states, as the benzothiazolyl group may act as a pro-oxidant. Include ROS scavengers (e.g., NAC) to isolate target effects .
Q. Q4. What computational approaches are suitable for predicting its pharmacokinetic properties?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with ATP-binding cassette transporters (e.g., P-gp) to predict blood-brain barrier permeability.
- QSAR models : Train on structurally related thiazolecarboxylic acids (e.g., ethyl 2-amino derivatives) to estimate logP and metabolic stability .
Q. Q5. How does the potassium salt form influence stability under varying storage conditions?
Methodological Answer:
- Thermogravimetric analysis (TGA) : Monitor decomposition at 25–150°C to identify optimal storage temperatures.
- Hygroscopicity testing : Store samples in desiccators with silica gel; potassium salts often exhibit higher hygroscopicity than sodium analogs, requiring inert-atmosphere packaging for long-term stability .
Mechanistic and Experimental Design Questions
Q. Q6. What experimental designs are optimal for studying its metal-chelating properties?
Methodological Answer:
- UV-Vis titration : Titrate with transition metals (e.g., Fe²⁺, Cu²⁺) in acetate buffer (pH 4.5–5.5) and monitor absorbance shifts at λmax ~300 nm.
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry. Preclude potassium interference by using HEPES buffer without monovalent cations .
Q. Q7. How can researchers differentiate between its direct enzyme inhibition vs. redox-mediated effects?
Methodological Answer:
- Redox-inert analogs : Synthesize derivatives with methoxy substituents replacing the 6-hydroxy group to eliminate redox activity. Compare IC₅₀ values in enzymatic vs. cellular assays.
- Electron paramagnetic resonance (EPR) : Detect radical formation in reaction mixtures to confirm redox cycling .
Data Interpretation and Reproducibility
Q. Q8. Why might biological activity vary across studies using the same compound batch?
Methodological Answer: Variability often stems from:
Q. Q9. How should researchers address discrepancies in reported cytotoxicity thresholds?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
